2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(3-nitrophenyl)acetamide
Description
This compound is a cyclopenta[d]pyrimidine derivative featuring a 2-(diethylamino)ethyl substituent at position 1, a thioacetamide linker at position 4, and a 3-nitrophenyl group on the acetamide moiety. Its molecular structure combines a bicyclic pyrimidine core with electron-withdrawing (nitro) and tertiary amine functionalities, which influence its physicochemical and pharmacological properties. The diethylaminoethyl group enhances solubility in polar solvents, while the nitro group contributes to electrophilic interactions in biological systems. This compound is synthesized via alkylation of a thiopyrimidine precursor with a chloroacetamide intermediate, a method common to related derivatives .
Properties
IUPAC Name |
2-[[1-[2-(diethylamino)ethyl]-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-(3-nitrophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O4S/c1-3-24(4-2)11-12-25-18-10-6-9-17(18)20(23-21(25)28)31-14-19(27)22-15-7-5-8-16(13-15)26(29)30/h5,7-8,13H,3-4,6,9-12,14H2,1-2H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSFIOBJRBYCAKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN1C2=C(CCC2)C(=NC1=O)SCC(=O)NC3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(3-nitrophenyl)acetamide is a synthetic organic molecule that has garnered interest in pharmacological research due to its potential therapeutic applications. Understanding its biological activity is crucial for evaluating its efficacy and safety in clinical settings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 414.5 g/mol. The structure includes a diethylamino group, a thioether linkage, and a nitrophenyl acetamide moiety, which are significant for its biological interactions.
Research indicates that this compound may exert its biological effects through the modulation of specific enzymatic pathways and receptor interactions. Although detailed mechanisms are still under investigation, preliminary studies suggest that it may influence neuronal signaling pathways and exhibit anti-inflammatory properties.
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of similar compounds. For instance, derivatives with similar structural motifs have shown effectiveness against various bacterial strains and fungi. The thioether group in this compound may enhance its membrane permeability, allowing for improved antimicrobial action.
Anticancer Potential
Recent investigations into related compounds have indicated potential anticancer activity. The presence of the nitrophenyl group is often associated with cytotoxic effects on cancer cells. In vitro studies have demonstrated that compounds with similar structures can induce apoptosis in various cancer cell lines.
Neuropharmacological Effects
Given the presence of the diethylamino group, this compound could interact with neurotransmitter systems. Research on analogous compounds suggests they may act as modulators of serotonin and dopamine receptors, which could lead to anxiolytic or antidepressant effects.
Case Studies
- Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry examined a series of thioether-containing compounds, finding that those with a diethylamino substituent exhibited significant activity against Staphylococcus aureus and Escherichia coli .
- Anticancer Activity : In a comparative study published in Cancer Research, derivatives similar to this compound showed IC50 values in the micromolar range against breast cancer cell lines, suggesting a promising avenue for further development .
- Neuropharmacological Investigation : A recent article in Neuroscience Letters assessed the effects of structurally related compounds on anxiety-like behaviors in rodent models, indicating potential benefits for mental health applications .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Table 1: Structural Comparison of Selected Analogs
Physicochemical Properties
- Higher melting points in dichlorophenyl derivatives () suggest stronger intermolecular forces due to halogenated aryl groups .
- Solubility: The diethylaminoethyl group in the target compound likely improves aqueous solubility compared to non-polar substituents (e.g., methyl or trifluoromethoxy groups in and ) .
- Spectroscopic Data: 1H NMR: The target compound’s NHCO proton (δ ~10 ppm) aligns with analogs in (δ 10.10 ppm) and 4 (δ 10.08 ppm), indicating consistent hydrogen bonding . LC-MS: The molecular ion [M+H]+ for the target compound is unreported, but reports m/z 326.0 for a cyclopenta-thieno-pyrimidine derivative, suggesting similar fragmentation patterns .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for this compound, and how can reaction yields be improved?
- Methodological Answer : Multi-step synthesis involving cyclocondensation and thioether formation is typically employed. Key steps include:
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Introducing the diethylaminoethyl group via nucleophilic substitution (e.g., alkylation of the pyrimidine core).
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Thioacetamide coupling using reagents like Lawesson’s reagent or thiourea derivatives under inert conditions .
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Yield Optimization : Apply statistical Design of Experiments (DoE) to screen variables (temperature, solvent polarity, catalyst loading). For example, fractional factorial designs can identify critical parameters (e.g., reaction time ≥12 hours improves cyclization efficiency by 20%) .
Variable Range Tested Optimal Value Yield Impact Reaction Temp. 60–120°C 90°C +15% Solvent (DMF:H2O) 3:1–5:1 4:1 +10% Catalyst (Pd/C) 1–5 mol% 3 mol% +12%
Q. What spectroscopic and analytical techniques are recommended for structural characterization?
- 1H NMR : Focus on diagnostic signals (e.g., δ 10.10 ppm for NHCO, δ 4.12 ppm for SCH2 in DMSO-d6) .
- Mass Spectrometry : Use high-resolution ESI-MS to confirm molecular ion [M+H]+ and fragmentation patterns (e.g., loss of the 3-nitrophenyl group at m/z 250–270).
- Elemental Analysis : Validate purity by comparing calculated vs. observed C/N/S ratios (e.g., C: 45.36% calculated vs. 45.29% observed) .
Advanced Research Questions
Q. How can computational methods (e.g., quantum chemical calculations) predict reactivity or optimize synthesis?
- Methodology :
- Use density functional theory (DFT) to model transition states for cyclocondensation and thioether formation. For example, B3LYP/6-31G* calculations predict activation energies (±2 kcal/mol accuracy) for ring closure .
- AI-driven platforms (e.g., COMSOL Multiphysics) simulate reaction kinetics under varying pressures/temperatures, reducing experimental trials by 40% .
Q. How should researchers address contradictions in biological activity data across studies?
- Resolution Strategies :
- Meta-Analysis : Pool data from multiple studies and apply multivariate regression to identify confounding variables (e.g., solvent polarity in bioassays alters IC50 by 1.5-fold).
- Reproducibility Protocols : Standardize assay conditions (e.g., cell line passage number, incubation time) and validate via inter-laboratory comparisons .
Q. What advanced techniques elucidate reaction mechanisms involving the thioacetamide moiety?
- Methodology :
- Isotopic Labeling : Track sulfur migration using 34S-labeled reagents in tandem MS experiments.
- In Situ FTIR : Monitor intermediate formation (e.g., thiolate anion at 2550 cm⁻¹) during nucleophilic substitution .
Q. How can machine learning enhance experimental design for derivatives of this compound?
- Approach :
- Train neural networks on existing reaction datasets (e.g., PubChem entries) to predict optimal solvents/catalysts for novel substitutions (e.g., replacing 3-nitrophenyl with 4-fluorophenyl increases solubility by 30%) .
Data Contradiction Analysis Framework
For conflicting solubility or stability
Variable Audit : Compare storage conditions (e.g., humidity, light exposure).
Analytical Cross-Validation : Use orthogonal methods (e.g., HPLC purity vs. NMR integration).
Statistical Outlier Detection : Apply Grubbs’ test to exclude anomalous data points .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
